Mass Spectrometric Differentiation vs. Unlabeled Fidaxomicin
Fidaxomicin D7 is differentiated from its unlabeled comparator, fidaxomicin, by a definitive mass shift of approximately 7 Daltons (Da) . This shift arises from the replacement of seven hydrogen atoms (¹H) with seven deuterium atoms (²H) [1]. This mass difference is the cornerstone of its utility as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2].
| Evidence Dimension | Molecular Weight (Monoisotopic/Average) |
|---|---|
| Target Compound Data | ~1065.09 g/mol |
| Comparator Or Baseline | Fidaxomicin (Unlabeled), ~1058.05 g/mol |
| Quantified Difference | +7 Da mass shift |
| Conditions | High-resolution mass spectrometry (HRMS) analysis |
Why This Matters
This quantifiable mass difference allows for the simultaneous, distinct detection of both the analyte and internal standard in a single mass spectrometry run, which is the fundamental requirement for accurate and precise quantification in complex biological matrices.
- [1] Pharmaffiliates. Fidaxomicin-D7 Product Page. Molecular Formula: C52H67D7Cl2O18. View Source
- [2] GAO YAN et al. (2021). Biological analysis method for fidaxomicin and metabolite OP-1118 thereof in human plasma. Patent CN112816584A. View Source
